Orthogonal Acid-Lability Enables Selective Deprotection in Presence of Methyl/Benzyl Esters
The tert-butyl ester of 3-oxocyclobutanecarboxylate is labile under acidic conditions (pH < 1, 100°C) but remains stable to nucleophiles such as RMgX and RLi, whereas methyl esters are stable to acid but react with nucleophiles [1]. This orthogonal stability profile permits selective deprotection in complex molecule assembly without perturbing other ester functionalities.
| Evidence Dimension | Ester stability under acidic and nucleophilic conditions |
|---|---|
| Target Compound Data | Labile at pH < 1 (100°C); stable to RMgX, RLi |
| Comparator Or Baseline | Methyl ester: stable at pH < 1 (100°C); reactive with RMgX, RLi |
| Quantified Difference | Qualitative orthogonal reactivity (acid-labile vs. nucleophile-labile) |
| Conditions | Standard protecting group stability chart (T.W. Green, P.G.M. Wuts) |
Why This Matters
This orthogonal lability is critical for synthetic routes requiring sequential deprotection of multiple esters, enabling chemoselective manipulation that generic methyl esters cannot provide.
- [1] Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved April 19, 2026. View Source
